Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 40015-20-1
VCID: VC7973079
InChI: InChI=1S/C13H15NO2S/c1-4-16-13(15)9-5-6-11-10(7-9)12(17-3)8(2)14-11/h5-7,14H,4H2,1-3H3
SMILES: CCOC(=O)C1=CC2=C(C=C1)NC(=C2SC)C
Molecular Formula: C13H15NO2S
Molecular Weight: 249.33 g/mol

Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate

CAS No.: 40015-20-1

Cat. No.: VC7973079

Molecular Formula: C13H15NO2S

Molecular Weight: 249.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate - 40015-20-1

Specification

CAS No. 40015-20-1
Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
IUPAC Name ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate
Standard InChI InChI=1S/C13H15NO2S/c1-4-16-13(15)9-5-6-11-10(7-9)12(17-3)8(2)14-11/h5-7,14H,4H2,1-3H3
Standard InChI Key VXYHNABDBVKAOL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)NC(=C2SC)C
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)NC(=C2SC)C

Introduction

Structural and Chemical Identification

Ethyl 2-methyl-3-methylsulfanyl-1H-indole-5-carboxylate belongs to the indole family, a heterocyclic aromatic system with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key structural and chemical properties are summarized below:

PropertyValueSource
CAS Number40015-20-1
Molecular FormulaC₁₃H₁₅NO₂S
Molecular Weight249.33 g/mol
Purity≥95%
Key Functional GroupsEthyl ester, methyl, methylthio

The methylthio group at position 3 enhances reactivity for further functionalization, such as oxidation to sulfoxides or sulfones, while the ethyl ester at position 5 provides a handle for hydrolysis or transesterification .

Synthesis and Reaction Pathways

Gassman-Indole Synthesis

The compound is synthesized via the Gassman method, a robust route for indole derivatives from anilines. Key steps include:

  • Thioketal Formation: Reaction of a substituted aniline with methylthio-2-propanone to form a thioketal intermediate .

  • Cyclization: Acid-catalyzed cyclization to construct the indole core, yielding ethyl 2-methyl-3-methylthioindole-5-carboxylate .

This method is favored for its scalability and compatibility with diverse substituents. Intermediate purification typically involves column chromatography, with final yields exceeding 70% in optimized conditions .

Structural Confirmation

  • Spectroscopic Data: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure. Key NMR signals include:

    • ¹H NMR: δ 1.35 (t, 3H, ethyl CH₃), δ 2.45 (s, 3H, C2-CH₃), δ 2.50 (s, 3H, S-CH₃) .

    • ¹³C NMR: δ 14.1 (ethyl CH₃), 21.8 (C2-CH₃), 61.5 (ester OCH₂), 168.2 (C=O) .

  • High-Resolution MS: [M+H]⁺ at m/z 250.0874 (calculated: 250.0872) .

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound’s methylthio group is pivotal in synthesizing inhibitors of 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory pathways . For example:

  • 5-LO Inhibitors: Derivatives like 2-phenylthiomethyl-indoles are synthesized via nucleophilic substitution at the methylthio position .

  • Antimicrobial Agents: Structural analogs demonstrate activity against Gram-positive bacteria, with MIC values ≤8 µg/mL .

Role in Heterocyclic Chemistry

The indole core facilitates participation in:

  • Palladium-Catalyzed Cross-Couplings: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at position 3 .

  • Oxidative Functionalization: Conversion of methylthio to sulfone groups for enhanced electrophilicity .

Physicochemical Properties

Experimental data for this compound is limited, but inferences from analogous indoles ( ) suggest:

PropertyEstimated ValueBasis
LogP (Partition Coefficient)3.5–4.0Similar ethyl indole esters
SolubilityLow in water (≤0.1 mg/mL)Hydrophobic indole core
StabilityStable at RT; sensitive to strong acids/bases

Industrial and Research Relevance

The compound’s utility spans:

  • Medicinal Chemistry: Core scaffold for kinase inhibitors and antiviral agents .

  • Material Science: Building block for fluorescent probes due to indole’s electron-rich system .

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